molecular formula C30H62NO7P B12340523 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine

Cat. No.: B12340523
M. Wt: 579.8 g/mol
InChI Key: IJAODKNFSHBTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. These compounds contain a glycerophosphocholine moiety attached to a fatty acyl chain through an ether bond. This compound is known for its role as a platelet-activating factor (PAF) antagonist, which makes it significant in various biological and medical research applications .

Chemical Reactions Analysis

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified glycerophosphocholine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lipid interactions and membrane dynamics. In biology, it is used to investigate the role of PAF in various cellular processes, including inflammation and immune response. In medicine, it is explored for its potential therapeutic applications in treating conditions related to PAF dysregulation, such as asthma and cardiovascular diseases. In industry, it is used in the development of novel drug delivery systems and as a biochemical reagent in various assays .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-acetyloxy-3-hexadecoxypropyl) 6-(trimethylazaniumyl)hexyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAODKNFSHBTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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